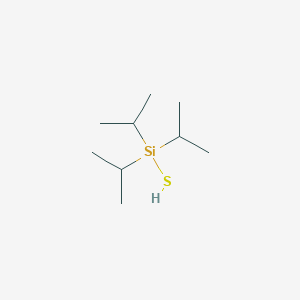

Triisopropylsilanethiol

Beschreibung

Significance of Organosilicon Thiols in Synthetic Chemistry

Organosilicon compounds, which contain a direct silicon-carbon bond, have been a cornerstone of synthetic chemistry since their initial development. sbfchem.comwikipedia.org The chemistry of these compounds is largely driven by the formation of strong silicon-oxygen or silicon-fluorine bonds, a property that makes organosilyl groups effective as protecting groups for various functionalities. ias.ac.in Within this broad class, organosilicon thiols (organosilanethiols) represent a specialized category of reagents that offer a unique combination of silicon and sulfur chemistry.

The significance of organosilicon thiols stems from their role as manageable and effective sources of the thiol group (-SH). Historically, the direct use of hydrogen sulfide (B99878) (H₂S) in reactions was fraught with challenges due to its high toxicity and gaseous nature, while simple organic thiols are notorious for their potent and unpleasant odors. Organosilanethiols, such as triphenylsilanethiol (B78806) and the more contemporary triisopropylsilanethiol, were developed as convenient synthetic equivalents of H₂S. chemicalbook.comias.ac.in They allow for the controlled introduction of a sulfur nucleophile into molecules, after which the silyl (B83357) group can be easily removed, typically by treatment with a fluoride (B91410) source. ias.ac.inresearchgate.net

Furthermore, the thiol-ene reaction, involving the addition of a thiol across a double bond, has become a fundamental process in materials science and polymer chemistry, often highlighted as a "click chemistry" reaction due to its efficiency and mild conditions. mdpi.comwikipedia.org Organosilicon compounds containing thiol groups are integral to this methodology, enabling the synthesis of complex molecular architectures and functional materials. mdpi.comresearchgate.net The interplay between the silyl group and the thiol functionality allows for precise control over reactivity, making these compounds indispensable in the synthesis of polymers, functional silanes, and organo-inorganic hybrid materials. mdpi.com

Historical Context and Evolution of this compound Research

The field of organosilicon chemistry began in 1863 with the work of Charles Friedel and James Crafts, and was significantly advanced by the pioneering research of Frederic Kipping in the early 20th century, who first prepared silicone polymers. sbfchem.comwikipedia.orgpageplace.de While the fundamental reactions involving thiols have been known for over a century, the specific application of this compound as a mainstream reagent is a more recent development. wikipedia.org

Research in the 1990s highlighted this compound as a novel and highly effective reagent. A 1994 study detailed its use as a superior synthetic equivalent of H₂S for preparing alkanethiols and unsymmetrical dialkyl sulfides. chemicalbook.comacs.org It can be synthesized in nearly quantitative yield (98%) from the reaction of lithium hydrosulfide (B80085) with triisopropylsilyl chloride (TIPSCl), providing a practical route to this valuable compound. chemicalbook.comresearchgate.net

The evolution of this compound research demonstrates its transition from a simple nucleophilic reagent to a sophisticated catalyst. A significant advancement was its application in radical reactions, where it functions as a polarity-reversal catalyst to promote the reduction of alkyl halides by silanes. lookchem.comchemicalbook.com This catalytic role expanded its utility significantly.

More recently, research has focused on its role as a hydrogen atom transfer (HAT) catalyst, particularly in the burgeoning field of photoredox catalysis. uni-marburg.dethieme-connect.de In these modern applications, photo-oxidized this compound can generate radicals from stable C-H bonds under mild, visible-light-mediated conditions, enabling challenging transformations such as the carboxylation of benzylic C-H bonds with CO₂. acs.orgnih.govresearchgate.net Its use has also extended to serving as a ligand in Ziegler-Natta polymerization and as a sulfur source in palladium-catalyzed cross-coupling reactions to form silyl sulfides, which are precursors to other sulfur-containing compounds. lookchem.comchemicalbook.comrsc.org This trajectory from a stoichiometric reagent to a key catalytic species underscores the continuing evolution and importance of this compound in contemporary organic synthesis. chinesechemsoc.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂SSi | lookchem.com |

| Molecular Weight | 190.42 g/mol | lookchem.comsigmaaldrich.com |

| Boiling Point | 70-75 °C at 2 mmHg | lookchem.comchemicalbook.comsigmaaldrich.com |

| Density | 0.887 g/mL at 25 °C | lookchem.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.479 | lookchem.comchemicalbook.comsigmaaldrich.com |

| Flash Point | 171 °F / 77 °C | chemicalbook.comaksci.com |

| pKa | 9.86 (Predicted) | lookchem.comchemicalbook.com |

| Physical Form | Liquid | sigmaaldrich.comaksci.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tri(propan-2-yl)-sulfanylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHFNMJTBLKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392455 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156275-96-6 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(propan-2-yl)silanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triisopropylsilanethiol

Preparation via Hydrogen Sulfide (B99878) Equivalents

The most direct and high-yielding methods for preparing triisopropylsilanethiol involve the reaction of a triisopropylsilyl electrophile with a nucleophilic hydrogen sulfide equivalent. This approach leverages the reactivity of the silicon-halogen bond with a sulfur nucleophile.

Reaction of Hydrosulfide (B80085) with Triisopropylsilyl Chloride

A primary and efficient route to this compound involves the reaction of triisopropylsilyl chloride (TIPSCl) with a source of the hydrosulfide anion (SH⁻). ias.ac.in This reaction can be performed using hydrogen sulfide gas, often in the presence of a base, or by using pre-formed alkali metal hydrosulfides, such as lithium hydrosulfide or potassium hydrosulfide. ucl.ac.ukresearchgate.net The process is a nucleophilic substitution where the hydrosulfide ion displaces the chloride from the silicon center.

This method is noted for its efficiency, with literature reports indicating that this compound can be prepared in yields as high as 98% by converting hydrogen sulfide into its triisopropylsilyl derivative. ias.ac.inresearchgate.net The bulky triisopropylsilyl group provides significant steric hindrance, which helps to minimize the formation of undesired side products. ias.ac.in The resulting this compound is a useful synthetic equivalent of the highly toxic and gaseous hydrogen sulfide. lookchem.com

| Reactant 1 | Reactant 2 | Key Features | Reported Yield |

|---|---|---|---|

| Triisopropylsilyl Chloride (TIPSCl) | Hydrogen Sulfide (H₂S) / Alkali Metal Hydrosulfide (e.g., LiSH, KSH) | Direct nucleophilic substitution. ias.ac.in Can utilize H₂S gas or a salt. ucl.ac.ukresearchgate.net | Up to 98% ias.ac.inresearchgate.net |

Alternative and Advanced Synthetic Routes

Beyond the use of simple hydrosulfide sources, other synthetic strategies have been developed. These routes often involve different starting materials or reaction mechanisms, such as radical-chain processes.

One notable alternative method is the reaction of a silane (B1218182) with a sulfur-transfer reagent via a radical-chain mechanism. ucl.ac.ukresearchgate.net In this approach, a silane, such as triisopropylsilane, reacts with a compound like triphenylphosphine (B44618) sulfide. researchgate.net This process is initiated to form silyl (B83357) radicals which then participate in a chain reaction to yield the corresponding silanethiol (B8362989). researchgate.net Silanethiols can be generated in good yield through this radical-chain pathway. researchgate.net Another variant of this radical process involves the reaction of silanes with tert-dodecanethiol. researchgate.net

Furthermore, arenesilanethiols have been successfully prepared through the direct reaction of arenesilanes with elemental sulfur, suggesting another potential advanced route for silylthiols. ucl.ac.uk

| Method | Reactants | Description |

|---|---|---|

| Radical-Chain Reaction | Triisopropylsilane + Triphenylphosphine Sulfide | A radical-chain mechanism produces the silanethiol in good yield. researchgate.net |

| Radical-Chain Reaction | Triisopropylsilane + tert-Dodecanethiol | A similar radical process for forming silanethiols. researchgate.net |

| Reaction with Elemental Sulfur | Triisopropylsilane + Elemental Sulfur | Based on the successful synthesis of arenesilanethiols from arenesilanes and elemental sulfur. ucl.ac.uk |

Reactivity and Mechanistic Investigations of Triisopropylsilanethiol

Triisopropylsilanethiol as a Synthetic Equivalent of Hydrogen Sulfide (B99878)

This compound ((i-Pr)₃SiSH or TIPS-SH) provides a convenient and safer alternative to the highly toxic and gaseous hydrogen sulfide (H₂S) for the introduction of a thiol group. chemicalbook.comalkalisci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The bulky triisopropylsilyl group offers significant steric protection, which modulates its reactivity and enhances selectivity in various transformations. ias.ac.in

Formation of Unsymmetrical Dialkyl Sulfides

This compound is a valuable precursor for the synthesis of unsymmetrical dialkyl sulfides. alkalisci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The synthesis is typically a two-step process. First, the this compound is deprotonated with a suitable base, such as potassium hydride (KH), to form the corresponding potassium triisopropylsilanethiolate (KSTIPS). ias.ac.inresearchgate.net This thiolate then undergoes a nucleophilic substitution reaction with a primary or secondary alkyl halide or tosylate to yield a triisopropylsilyl thioether (RSTIPS). researchgate.net

The second step involves the activation of the silyl (B83357) thioether, often with a fluoride (B91410) source, to generate a thiolate in situ, which then reacts with a second, different alkyl halide to afford the desired unsymmetrical dialkyl sulfide. ias.ac.in This method allows for the sequential introduction of two different alkyl groups, providing a controlled route to unsymmetrical sulfides. researchgate.net

Table 1: Examples of Unsymmetrical Dialkyl Sulfide Synthesis using this compound

| Starting Alkyl Halide 1 | Starting Alkyl Halide 2 | Product (Unsymmetrical Sulfide) | Yield (%) |

|---|---|---|---|

| n-Butyl bromide | Benzyl (B1604629) chloride | n-Butyl benzyl sulfide | ~83 ias.ac.in |

This table is illustrative and based on reported methodologies. Actual yields may vary depending on specific reaction conditions.

Synthesis of Alkanethiols

This compound serves as an effective reagent for the preparation of alkanethiols from alkyl halides, minimizing the formation of dialkyl sulfide byproducts that can be problematic when using H₂S directly. alkalisci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comias.ac.in The process involves the S-alkylation of this compound with an alkyl halide to form a triisopropylsilyl thioether. researchgate.net Subsequent cleavage of the silicon-sulfur bond, typically with a fluoride ion source like tetrabutylammonium (B224687) fluoride (TBAF), liberates the corresponding alkanethiol in good yield. ias.ac.inresearchgate.net The steric bulk of the triisopropylsilyl group is crucial in preventing undesired side reactions. ias.ac.in

Table 2: Synthesis of Alkanethiols from Alkyl Halides using this compound

| Alkyl Halide | Product (Alkanethiol) | Yield (%) |

|---|---|---|

| n-Butyl bromide | n-Butanethiol | ~83 ias.ac.in |

This table is illustrative and based on reported methodologies. Actual yields may vary depending on specific reaction conditions.

Preparation of Thioacetals

This compound can also be utilized in the synthesis of thioacetals from aldehydes and ketones. researchgate.netucl.ac.uk This transformation typically proceeds by reacting the carbonyl compound with this compound in the presence of a Lewis acid catalyst. The silyl thioether initially formed can then be further manipulated. The formation of thioacetals is a valuable protective strategy for carbonyl groups in multi-step organic synthesis.

Radical Reactions Mediated by this compound

Beyond its utility as an H₂S equivalent in ionic reactions, this compound plays a significant role in radical chemistry. It can act as a catalyst to promote reactions that may otherwise be inefficient. chemicalbook.comalkalisci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com

Role as a Polarity-Reversal Catalyst

The mechanism involves a reversible hydrogen abstraction from the silane (B1218182) by a thiyl radical (generated from the thiol), forming a silyl radical. researchgate.netrsc.org This silyl radical is nucleophilic and readily abstracts a halogen atom from the alkyl halide, generating an alkyl radical. This alkyl radical is then quenched by the thiol, regenerating the thiyl radical and propagating the chain reaction. researchgate.netrsc.org This catalytic cycle effectively overcomes the polarity mismatch that would otherwise hinder the direct reaction between the silane and the alkyl halide. libretexts.org Silanethiols like this compound have been shown to be particularly effective catalysts in these transformations. researchgate.net

Hydrogen Atom Transfer (HAT) Catalysis

This compound is an effective Hydrogen Atom Transfer (HAT) catalyst in various photoredox-mediated reactions. mdpi.comrsc.orgrsc.orgresearchgate.net In these processes, the thiol is typically converted to a thiyl radical, often through single-electron transfer (SET) with an excited-state photocatalyst. nih.govacs.org This thiyl radical can then abstract a hydrogen atom from a suitable substrate to generate a carbon-centered radical, which can then participate in further bond-forming reactions. nih.govnih.gov

For instance, in the visible-light-mediated C-H silylation of 2H-indazoles, this compound is employed as a HAT reagent. rsc.orgrsc.org The photocatalytically generated thiyl radical abstracts a hydrogen atom from triphenylsilane (B1312308) to produce a silyl radical, which then adds to the indazole. rsc.org Similarly, it has been used in the photocatalytic hydrosilylation of electron-rich alkenes, where it acts as both a HAT catalyst and a polarity-reversal catalyst. thieme-connect.de The choice of this compound as the HAT catalyst has been shown to be optimal in certain deuteration reactions of aldehydes. nih.gov

C(sp³)–H Functionalization

This compound has proven to be a key organocatalyst for the functionalization of C(sp³)–H bonds, a challenging yet highly desirable transformation in organic synthesis. It facilitates these reactions by acting as a hydrogen atom transfer (HAT) catalyst. This process typically involves the generation of a triisopropylsilanethiyl radical, which is capable of abstracting a hydrogen atom from a C(sp³)–H bond to form a carbon-centered radical. This reactive intermediate can then undergo various subsequent transformations.

One notable application is in the heteroarylation of benzylic and alpha-amino C–H bonds. acs.orgruepinglab.com In these reactions, this compound serves a dual role: it participates in the formation of an electron donor-acceptor (EDA) complex and acts as the HAT catalyst to generate alkyl or benzylic radicals. acs.orgruepinglab.com This methodology allows for the formation of C(sp³)–C(sp²) bonds under transition-metal-free and photocatalyst-free conditions. acs.orgruepinglab.com The mild nature of this protocol makes it suitable for the late-stage functionalization of complex molecules, including drug candidates. acs.orgruepinglab.com

The selective activation of C(sp³)–H bonds adjacent to nitrogen atoms is another area where this compound has been effectively utilized. In photoredox-mediated protocols, it enables the deuteration and tritiation of α-amino sp³ C–H bonds using isotopically labeled water as the deuterium (B1214612) or tritium (B154650) source. princeton.edu The steric bulk of the triisopropylsilyl group is crucial in these reactions to prevent undesired side reactions, such as thiol-substrate coupling. princeton.edu

Integration with Photoredox Catalysis

The combination of this compound with visible-light photoredox catalysis has unlocked a wide range of synthetic transformations. In these systems, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process. This compound can be oxidized by the excited photocatalyst to generate a triisopropylsilanethiyl radical cation, which upon deprotonation, yields the key triisopropylsilanethiyl radical. This radical then drives the desired chemical transformation through a hydrogen atom transfer mechanism.

This synergistic approach has been successfully applied to the carboxylation of benzylic C–H bonds with carbon dioxide (CO₂). nih.govacs.orgnih.govchemistryviews.orguni-regensburg.de In this process, the photo-oxidized this compound acts as a HAT catalyst to generate a benzylic radical. nih.govacs.orguni-regensburg.de This radical is then reduced by the reduced form of the photocatalyst to a carbanion, which subsequently reacts with CO₂. nih.govacs.orgchemistryviews.orguni-regensburg.de This method provides a metal-free and atom-economical route to valuable 2-arylpropionic acids. acs.orgchemistryviews.org

Furthermore, the integration of this compound with photoredox catalysis has been instrumental in the development of C–H silylation reactions. For instance, the C–H silylation of 2H-indazoles with triphenylsilane has been achieved using a photocatalyst like 4CzIPN and this compound as the HAT reagent under aerobic conditions. rsc.orgrsc.org This reaction proceeds through a radical pathway and demonstrates good functional group tolerance. rsc.orgrsc.org

The table below summarizes the key components and outcomes of selected photoredox-catalyzed reactions involving this compound.

| Reaction Type | Substrate | Reagents | Catalyst System | Product | Ref |

| C(sp³)–H Carboxylation | Benzylic C-H compounds | CO₂ | 4CzIPN, this compound | 2-Arylpropionic acids | nih.govacs.org |

| C–H Silylation | 2H-Indazoles | Triphenylsilane | 4CzIPN, this compound | Silylated indazoles | rsc.orgrsc.org |

| Deuteration/Tritiation | α-Amino sp³ C–H bonds | D₂O or T₂O | Photoredox catalyst, this compound | Deuterated/Tritiated amines | princeton.edu |

Generation and Reactivity of Triisopropylsilanethiyl Radicals

The triisopropylsilanethiyl radical ((CH(CH₃)₂)₃SiS•) is the central reactive intermediate in many of the transformations involving this compound. This radical can be generated through several methods, most notably through single-electron oxidation of this compound in photoredox catalytic cycles. nih.govchemistryviews.orgrsc.org Upon formation, the thiyl radical exhibits electrophilic character and readily participates in hydrogen atom abstraction from suitable C-H bonds. nih.gov

The reactivity of the triisopropylsilanethiyl radical is influenced by the bond dissociation energy (BDE) of the target C-H bond. For instance, it can abstract a hydrogen atom from the benzylic position of ethylbenzene, which has a relatively low C-H BDE. nih.gov The steric hindrance provided by the triisopropylsilyl group plays a significant role in directing the reactivity of the thiyl radical and preventing unwanted side reactions. princeton.edu

In the context of radical chain processes, the triisopropylsilanethiyl radical can act as a polarity reversal catalyst, facilitating the transfer of a hydrogen atom from a silane to an alkyl radical. researchgate.net This catalytic cycle involves the reversible abstraction of a hydrogen atom from the silane by the thiyl radical to generate a silyl radical, which then continues the chain reaction. researchgate.net

Radical Chain Processes

This compound is an effective catalyst in radical chain reactions, particularly in the reduction of alkyl halides. researchgate.net In these processes, the thiol facilitates the transfer of a hydrogen atom from a silane, such as triethylsilane, to an alkyl radical. The mechanism involves a chain reaction where a thiyl radical abstracts a hydrogen atom from the silane to form a silyl radical. This silyl radical then abstracts a halogen atom from the alkyl halide, generating an alkyl radical. The alkyl radical is subsequently quenched by the thiol, regenerating the thiyl radical and propagating the chain. researchgate.net

The efficiency of these radical chain processes can be influenced by the choice of initiator and catalyst. For example, the combination of di-tert-butyl peroxide as an initiator and this compound as a catalyst has been shown to be effective for certain transformations. researchgate.net Quantum yield calculations in some reactions involving this compound have suggested the operation of a radical chain process. chinesechemsoc.orgchinesechemsoc.org

Carboxylation of C–H Bonds with Carbon Dioxide

A significant application of this compound is in the visible-light-mediated carboxylation of C(sp³)–H bonds using carbon dioxide (CO₂) as a C1 building block. nih.govacs.org This transformation is particularly challenging but offers a highly atom-economical and sustainable route to carboxylic acids. nih.gov

The reaction typically employs a photosensitizer, such as 4CzIPN, and this compound as a hydrogen atom transfer catalyst. chemistryviews.org The proposed mechanism involves the initial photo-oxidation of this compound to generate a thiyl radical. chemistryviews.org This radical then abstracts a hydrogen atom from a benzylic C–H bond, forming a benzylic radical. nih.govacs.orgchemistryviews.org This benzylic radical is subsequently reduced to a carbanion, which then acts as a nucleophile and attacks CO₂ to form the carboxylate product after protonation. nih.govacs.orgchemistryviews.org

This metal-free approach has been successfully used for the synthesis of various 2-arylpropionic acids, including some non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen, Flurbiprofen, and Naproxen. acs.org The reaction proceeds under mild conditions and tolerates a range of functional groups. acs.org

The table below highlights the key features of the this compound-mediated carboxylation of C–H bonds.

| Feature | Description | Reference |

| Reaction Type | Visible-light-mediated carboxylation of benzylic C(sp³)–H bonds | nih.govacs.org |

| Carbon Source | Carbon Dioxide (CO₂) | nih.govacs.org |

| Catalyst System | Photosensitizer (e.g., 4CzIPN) and this compound (HAT catalyst) | chemistryviews.org |

| Key Intermediate | Benzylic radical and subsequent carbanion | nih.govacs.orgchemistryviews.org |

| Products | 2-Arylpropionic acids | acs.org |

| Advantages | Metal-free, atom-economical, mild reaction conditions | acs.orgchemistryviews.org |

Silylation Reactions

This compound has also found utility in silylation reactions, particularly in the C–H silylation of heterocyclic compounds. A metal-free, visible-light-mediated method for the C–H silylation of 2H-indazoles using triphenylsilane has been developed. rsc.orgrsc.org This reaction employs 4CzIPN as a photocatalyst and this compound as a hydrogen atom transfer (HAT) reagent. rsc.orgrsc.org

The proposed mechanism suggests that the reaction proceeds via a radical pathway. rsc.orgrsc.org The excited photocatalyst initiates a single-electron transfer with this compound to generate a radical cation, which then forms the triisopropylsilanethiyl radical. rsc.org This radical is believed to facilitate the generation of a silyl radical from triphenylsilane, which then adds to the 2H-indazole ring. The reaction is performed under aerobic conditions and shows good tolerance for various functional groups, affording a range of silylated indazoles in good yields. rsc.orgrsc.org

Cross-Coupling Reactions Involving this compound

This compound serves as a versatile reagent in transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur (C–S) bonds. Its bulky triisopropylsilyl group offers stability to the corresponding silyl sulfides, preventing undesirable side reactions and facilitating their isolation. ias.ac.in

Palladium catalysis has been extensively employed for the cross-coupling of this compound and its derivatives with various organic electrophiles. nih.govchemdad.com These reactions provide efficient routes to a wide range of sulfur-containing compounds. nih.govchemdad.comlookchem.com

This compound is a key precursor for the synthesis of triisopropylsilyl sulfides. The palladium-catalyzed cross-coupling of its potassium salt, potassium triisopropylsilanethiolate (KSTIPS), with vinyl and aryl halides yields the corresponding silyl sulfides. ias.ac.inchemdad.comlookchem.commolaid.com These silyl sulfides are stable compounds that can be easily purified and later converted to thiols or unsymmetrical sulfides. ias.ac.inlookchem.comresearchgate.net The stability imparted by the triisopropylsilyl group is crucial, preventing hydrolysis during aqueous workup and resistance to side reactions. ias.ac.in For instance, the reaction of KSTIPS with various aryl and vinyl halides in the presence of a palladium catalyst efficiently produces the corresponding silyl sulfides in good to excellent yields. ias.ac.in

A one-pot protocol for preparing unsymmetrical diaryl thioethers has been developed, which involves the initial palladium-catalyzed coupling of an aryl bromide with this compound (TIPS-SH), followed by the addition of a second aryl bromide. nih.gov This tandem approach, utilizing a palladium acetate (B1210297) and CyPF-tBu ligand system, circumvents the need to isolate the intermediate silyl thioether, thereby preventing potential deprotection and subsequent oxidation of the thiol. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Aryl Silyl Sulfides from Aryl Halides and this compound nih.gov

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-bromotoluene | LiHMDS | Toluene | 110 | 2-4 | 95 |

| 2 | p-chlorotoluene | LiHMDS | Toluene | 110 | 2-4 | 45 |

| 3 | 4-bromoanisole | LiHMDS | Toluene | 110 | 2-4 | 98 |

| 4 | 2-bromotoluene | LiHMDS | Toluene | 110 | 2-4 | 92 |

| 5 | 1-bromo-4-(trifluoromethyl)benzene | LiHMDS | Toluene | 110 | 2-4 | 85 |

| 6 | 3-bromopyridine | LiHMDS | Toluene | 110 | 2-4 | 88 |

The palladium-catalyzed coupling of the potassium salt of this compound (KSTIPS) with vinyl and aryl halides is an effective method for forming the corresponding silyl sulfides. chemdad.comlookchem.commolaid.com This transformation has been demonstrated with a range of substrates, including both electron-rich and electron-deficient aryl halides, as well as various vinyl halides. ias.ac.in The resulting aryl and vinyl silyl sulfides are valuable intermediates, which can be readily converted to the corresponding thiols or unsymmetrical sulfides. ias.ac.inlookchem.comresearchgate.net The use of palladium catalysts with specific ligands, such as those based on ferrocene, has proven to be highly efficient for this transformation. nih.govresearchgate.net

The reaction conditions are generally mild, and the yields are often high. For example, the coupling of 1-bromonaphthalene (B1665260) with KSTIPS in the presence of a palladium catalyst gives the corresponding silyl sulfide in high yield. researchgate.net This silyl sulfide can then be hydrolyzed to 1-naphthalenethiol (B1663976) or alkylated to produce unsymmetrical sulfides. researchgate.net

Table 2: Palladium-Catalyzed Coupling of KSTIPS with Various Halides ias.ac.in

| Entry | Halide | Product | Yield (%) |

| 1 | 1-Bromonaphthalene | 1-(Triisopropylsilylthio)naphthalene | 93 |

| 2 | 4-Bromoanisole | 4-Methoxy-1-(triisopropylsilylthio)benzene | 91 |

| 3 | 2-Bromothiophene | 2-(Triisopropylsilylthio)thiophene | 85 |

| 4 | (E)-β-Bromostyrene | (E)-1-(Triisopropylsilylthio)-2-phenylethene | 78 |

| 5 | 1-Iodo-4-nitrobenzene | 4-Nitro-1-(triisopropylsilylthio)benzene | 61 |

This compound serves as a convenient and effective surrogate for the highly toxic and gaseous hydrogen sulfide (H₂S) in palladium-catalyzed cross-coupling reactions. nih.govlookchem.com This allows for the synthesis of diaryl sulfides from two different aryl halides in a one-pot procedure. nih.gov The process involves the initial formation of an aryl triisopropylsilyl sulfide, which then undergoes a second coupling reaction with another aryl halide. nih.gov The bulky triisopropylsilyl group is crucial for the success of this methodology, as it prevents the cleavage of the S-Si bond by the base or other nucleophiles present in the reaction mixture. nih.gov

This one-pot synthesis of unsymmetrical diaryl sulfides from two different aryl bromides and this compound has been successfully achieved using a palladium acetate and CyPF-tBu ligand system. nih.gov The reaction proceeds with high yields and tolerates a variety of functional groups, including aldehydes and enolizable ketones. nih.gov

While palladium catalysis is more common, nickel-based systems have also been developed for C–S cross-coupling reactions. nih.govchemrxiv.org Nickel catalysts can offer a more cost-effective alternative to palladium and sometimes exhibit different reactivity and selectivity. rsc.orgchemrxiv.org

Recent research has shown that nickel catalysts, particularly in combination with specific phosphine (B1218219) ligands, can effectively catalyze the coupling of aryl halides with thiols. nih.govnih.gov A nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes has been developed to produce alkyl aryl thioethers. nih.gov This reaction proceeds through an umpolung transformation of the arylthiosilane. nih.gov Mechanochemical conditions have also been shown to enhance nickel-catalyzed C–S cross-coupling between aryl halides and thiols, requiring lower catalyst loading and tolerating both alkyl and aryl thiols. chemrxiv.org While direct examples of nickel-catalyzed cross-coupling with this compound are less documented in the provided context, the general principles of nickel catalysis in C-S bond formation suggest its potential applicability. nih.govchemrxiv.orgrsc.orgchemrxiv.orgnih.gov

Palladium-Catalyzed C–S Cross-Coupling

Reactions with Borane (B79455) Reagents

This compound exhibits notable reactivity with borane reagents, leading to the formation of valuable organoboron compounds. lookchem.com It is used in the synthesis of 9-BBN-derived alkyl and aryl boranes. lookchem.comsigmaaldrich.comsigmaaldrich.com

Specifically, this compound reacts with 9-borabicyclo[3.3.1]nonane (9-BBN-H) to form 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane, (TIPS)S-9-BBN. researchgate.net This compound serves as a versatile intermediate for the synthesis of a variety of B-substituted-9-BBN derivatives. researchgate.net The reaction of (TIPS)S-9-BBN with organolithium or Grignard reagents leads to the formation of intermediate 'ate' complexes. researchgate.net These complexes then undergo thermally induced collapse to produce the desired B-alkyl or B-aryl-9-BBN derivatives in good yields and high purity. researchgate.net This method provides a convenient route to these important synthetic building blocks. researchgate.net

Furthermore, this compound has been employed as a hydrogen atom transfer (HAT) catalyst in reactions involving boranes. nih.govmdpi.com In some photoredox-catalyzed reactions, this compound facilitates the generation of radicals from borane complexes, which can then participate in subsequent transformations. nih.govresearchgate.net The interaction between the thiol and the borane can lead to the formation of a boryl radical, which can selectively abstract hydrogen atoms. nih.gov

Triisopropylsilanethiol As a Ligand and Organocatalyst

Ligand in Ziegler-Natta Polymerization of Ethylene (B1197577)

Triisopropylsilanethiol, or more precisely its thiolate form, serves as an effective ligand in the Ziegler-Natta polymerization of ethylene. lookchem.comsigmaaldrich.cn This process, a cornerstone of the polymer industry, relies on transition metal catalysts, typically based on titanium, to produce polyethylene (B3416737). wikipedia.orgnih.gov The introduction of this compound as a ligand in these catalytic systems can significantly influence the polymerization process and the properties of the resulting polymer.

In a specific application, this compound is utilized as a ligand in a solution-based, medium-pressure Ziegler-Natta polymerization of ethylene. lookchem.com The catalytic system involves a monocyclopentadienyl titanium species where the triisopropylsilanethiolate (TIPSthiolate) acts as a heteroligand. lookchem.com This titanium complex, which also contains two activatable ligands such as chloride or methyl groups, is used in conjunction with an ionic activator like triphenylcarbenium tetrakis(pentafluorophenyl)borate. lookchem.com The bulky triisopropylsilyl group on the thiol ligand plays a crucial role in modifying the electronic and steric environment around the titanium active center. This modification can affect the rate of ethylene insertion, the molecular weight, and the linearity of the polyethylene produced. wikipedia.orglibretexts.org

The precise impact of the triisopropylsilanethiolate ligand on the catalyst's performance is a subject of ongoing research. However, the use of such bulky ligands is a common strategy in Ziegler-Natta and other single-site polymerizations to control polymer architecture. nih.gov The electronic effects of the sulfur atom, combined with the steric bulk of the triisopropylsilyl groups, can lead to a unique balance of catalyst activity and polymer properties.

Table 1: Ziegler-Natta Polymerization of Ethylene with Triisopropylsilanethiolate Ligand

| Catalyst System Component | Role | Potential Effects on Polymerization |

| Monocyclopentadienyl titanium species | Pre-catalyst | Forms the active sites for polymerization. wikipedia.org |

| Triisopropylsilanethiolate | Heteroligand | Modulates electronic and steric properties of the active center, influencing catalyst activity and polymer structure. lookchem.com |

| Chloride or Methyl groups | Activatable ligands | Are removed by the activator to generate the active cationic species. lookchem.com |

| Triphenylcarbenium tetrakis(pentafluorophenyl)borate | Ionic activator | Activates the pre-catalyst to form the catalytically active species. lookchem.com |

Organocatalytic Activation and Complex Formation

Beyond its role as a ligand in transition metal catalysis, this compound has gained prominence as a versatile organocatalyst. acs.orgruepinglab.com Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable and often complementary alternative to metal-based catalysts. This compound's activity in this domain is frequently linked to its ability to form key reactive intermediates, such as electron donor-acceptor (EDA) and charge-transfer (CT) complexes.

Electron Donor–Acceptor (EDA) Complex Formation

Recent research has highlighted this compound's dual function as an organocatalyst that can form an electron donor–acceptor (EDA) complex and act as a hydrogen atom transfer (HAT) catalyst. acs.orgruepinglab.com This dual reactivity is particularly valuable in the functionalization of C(sp³)–H bonds, a challenging but highly desirable transformation in organic synthesis.

In a notable example, this compound is used to catalyze the heteroarylation of benzylic and alpha-amino C–H bonds without the need for transition metals or photocatalysts. acs.orgruepinglab.com The proposed mechanism involves the formation of an EDA complex between the electron-rich this compound and an electron-deficient reaction partner. This complex can then facilitate the generation of alkyl or benzylic radicals from the corresponding C–H bonds through a hydrogen atom transfer process. acs.orgruepinglab.com The ability of this compound to engage in EDA complex formation is crucial for initiating the catalytic cycle.

Furthermore, in some visible-light-mediated reactions, the formation of an EDA complex between a thiolate anion (derived from this compound) and an aryl halide has been suggested to be the key step. nih.gov Upon light absorption, this complex can undergo an electron transfer to generate thiyl and aryl radicals, which then combine to form the desired product. nih.gov

Charge-Transfer Complex Mechanisms

The concept of charge-transfer (CT) complexes is closely related to EDA complexes and is central to understanding this compound's role in certain photochemical reactions. A CT complex is formed when an electron donor and an electron acceptor associate, and upon irradiation with light, an electron can be transferred from the donor to the acceptor. cam.ac.uk

Mechanistic and computational studies have supported the formation of a transient, ion-pair charge-transfer complex between an iminium ion and a thiolate ion, which can be generated from this compound. cam.ac.uk Irradiation of this complex with visible light can promote an intra-complex electron transfer from the highest occupied molecular orbital (HOMO) of the thiolate to the lowest unoccupied molecular orbital (LUMO) of the iminium ion. cam.ac.uk This process generates an α-amino radical, a key intermediate for further reactions. cam.ac.uk

The effectiveness of this compound in these charge-transfer processes is demonstrated in various transformations, including its use as a single-electron reductant and a hydrogen atom source in radical reductive aminations. cam.ac.uk The specific properties of the thiol, including its oxidation potential, influence the efficiency of the charge-transfer and subsequent chemical events.

Table 2: Organocatalytic Roles of this compound

| Catalytic Role | Mechanism | Key Intermediate | Example Application |

| Organocatalyst | Electron Donor–Acceptor (EDA) Complex Formation & Hydrogen Atom Transfer (HAT) | EDA complex, alkyl/benzylic radicals | Transition-metal-free heteroarylation of C(sp³)–H bonds. acs.orgruepinglab.com |

| Organocatalyst | Charge-Transfer (CT) Complex Formation & Photoinduced Electron Transfer | CT complex, α-amino radical | Visible-light-mediated radical reductive amination. cam.ac.uk |

Applications in Advanced Organic Synthesis

Enantiospecific and Stereoselective Synthesis

While direct applications of triisopropylsilanethiol in enantiospecific synthesis are not extensively documented, its role as a hydrogen atom transfer (HAT) catalyst in radical reactions opens avenues for stereoselective transformations. rsc.orgyork.ac.ukresearchgate.net Stereoselective reactions are crucial in synthesizing chiral molecules, where one stereoisomer is preferentially formed. cam.ac.uk The stereochemical outcome of radical reactions can be influenced by various factors, including the structure of the radical, the nature of the radical trap, and the presence of chiral auxiliaries or catalysts.

This compound's function as a polarity reversal catalyst allows for the transfer of a hydrogen atom from an organosilane to an alkyl radical. rsc.org In the context of stereoselective radical reactions, a chiral catalyst could control the facial selectivity of hydrogen atom transfer to a prochiral radical, leading to the formation of one enantiomer in excess. The bulky triisopropylsilyl group can play a crucial role in the steric environment of the transition state, potentially influencing the stereochemical course of the reaction.

Recent advancements in asymmetric catalysis have demonstrated the potential for controlling the stereochemistry of radical reactions with high fidelity. nih.govmdpi.com The development of chiral catalysts capable of engaging in hydrogen atom transfer presents an opportunity for the application of reagents like this compound in enantioselective processes. For instance, a chiral thiol catalyst could selectively abstract a hydrogen atom to generate a radical, which then reacts further, with the stereochemistry being dictated by the chiral environment of the catalyst.

Late-Stage Functionalization of Complex Molecules and Pharmaceuticals

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the optimization of its pharmacological properties. C-H functionalization, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a particularly attractive LSF strategy due to the ubiquity of C-H bonds in organic molecules. nih.govrsc.org

This compound has been utilized as a hydrogen atom transfer (HAT) catalyst in photoredox-catalyzed C-H functionalization reactions. nih.govacs.org These reactions proceed via the generation of a radical intermediate from a C-H bond, which can then be trapped by a variety of reagents. For example, in a photoredox cycle, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of a thiyl radical from this compound. This thiyl radical can then abstract a hydrogen atom from a C-H bond of a complex molecule, generating a carbon-centered radical. This radical can then undergo further reactions, such as addition to an acceptor molecule.

One notable application is the carboxylation of benzylic C-H bonds with CO2, where this compound acts as the HAT catalyst. nih.govacs.org This reaction allows for the direct introduction of a carboxylic acid group, a common functional group in pharmaceuticals, into a complex molecule without the need for pre-functionalization. The mild reaction conditions and high functional group tolerance of these photoredox-catalyzed methods make them well-suited for the late-stage functionalization of intricate drug candidates. nih.gov

Table 1: Examples of Late-Stage C-H Functionalization using this compound as a HAT Catalyst

| Substrate Type | Reagent | Product | Catalyst System | Reference |

| Benzylic C-H | CO₂ | Carboxylic Acid | Photoredox catalyst, TIPS-SH | nih.govacs.org |

| Alkenes | Hydrosilanes and Cyanoarenes | Arylsilylated product | Photoredox catalyst, TIPS-SH | nih.gov |

| Alkenes | Organogermanes | Hydrogermylated product | TIPS-SH | nih.gov |

This table is representative of the types of transformations possible and is not exhaustive.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.commdpi.comkth.seyoutube.com In a flow reactor, reagents are continuously pumped through a heated or cooled tube, where the reaction takes place. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time.

The application of thiols in continuous flow processes has been demonstrated, particularly in "thiol-ene" click chemistry reactions. researchgate.netacs.orgrsc.orgacs.orgacs.org These reactions involve the radical-mediated addition of a thiol to an alkene and are known for their high efficiency and selectivity. Given that this compound can participate in radical reactions, its integration into continuous flow systems is a promising area of research. A flow setup could enable the safe and efficient generation of thiyl radicals from this compound for use in various transformations.

For instance, a continuous flow system could be designed for the late-stage functionalization of pharmaceuticals, where a solution of the drug candidate and this compound are pumped through a photoreactor. rsc.org The use of a microreactor, with its high surface-area-to-volume ratio, would ensure efficient irradiation of the reaction mixture, leading to rapid and controlled radical generation. chimia.chbeilstein-institut.dedechema.de This approach could lead to higher yields and selectivities compared to traditional batch processes, while also minimizing the risks associated with handling reactive intermediates.

Synthesis of S-Linked Glycosides and Glycoconjugates

S-linked glycosides and glycoconjugates are important classes of molecules with diverse biological activities. The synthesis of these compounds often requires the formation of a stable carbon-sulfur bond between a sugar moiety and an aglycone. This compound has proven to be a valuable reagent in this area, serving as a precursor to tri-isopropylsilyl thioglycosides (TIPS S-glycosides).

TIPS S-glycosides can be synthesized through the reaction of a glycosyl halide with this compound in the presence of a base. These silylated thioglycosides are stable intermediates that can be activated for the subsequent formation of S-linked glycosides. The triisopropylsilyl group acts as a protecting group for the thiol, which can be selectively removed under mild conditions using a fluoride (B91410) source. The in situ generated glycosyl thiol can then react with an electrophile, such as an alkyl halide, to form the desired S-linked glycoside in high yield.

This methodology provides a versatile and efficient one-pot procedure for the synthesis of a variety of S-linked glycosides and glycoconjugates. The mild reaction conditions and the ability to tolerate a wide range of functional groups make this approach particularly attractive for the synthesis of complex glycoconjugates.

Table 2: Synthesis of S-Linked Glycosides using this compound

| Glycosyl Donor | Electrophile | Product | Yield |

| Glycosyl Halide | Alkyl Halide | S-Alkyl Glycoside | High |

| Glycosyl Halide | Michael Acceptor | S-Adduct Glycoside | High |

Data is generalized from typical reaction outcomes.

Grafting to Surfaces in Materials Science Research

The modification of surfaces with self-assembled monolayers (SAMs) is a fundamental technique in materials science, enabling the tailoring of surface properties for a wide range of applications, including biocompatible coatings, sensors, and nanoelectronics. brewerscience.comfz-juelich.de Silanes are commonly used for the functionalization of hydroxylated surfaces such as silicon wafers and glass. fz-juelich.de Thiols are well-known for their ability to form strong bonds with gold surfaces. nih.govnih.govrsc.orgsciforum.net

This compound, possessing both a silane (B1218182) and a thiol functionality, has the potential to be used for the surface modification of both silicon-based materials and gold. The silane group can form a covalent bond with the hydroxyl groups on a silicon surface, while the thiol group can be used for subsequent functionalization or for direct attachment to a gold surface.

For example, a silicon wafer could be functionalized with a monolayer of this compound, creating a surface with exposed thiol groups. researchgate.net These thiol groups could then be used to immobilize biomolecules, nanoparticles, or other organic molecules through thiol-ene or thiol-disulfide chemistry. Similarly, the thiol group of this compound could be used to form a SAM on a gold surface, with the bulky triisopropylsilyl group providing a well-defined and sterically hindered interface. nih.gov This could be useful for controlling the packing density and orientation of molecules on the surface. While specific examples utilizing this compound for surface grafting are not abundant, the known reactivity of mercaptosilanes suggests its potential in this field.

Computational and Spectroscopic Approaches to Triisopropylsilanethiol Chemistry

Electron Paramagnetic Resonance (EPR) Spectroscopy of Silanethiyl Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is indispensable for the detection and characterization of paramagnetic species, such as free radicals. uni-halle.de The triisopropylsilanethiyl radical ([(CH₃)₂CH]₃SiS•), which would be formed from the homolytic cleavage of the S-H bond in triisopropylsilanethiol, is a prime candidate for study by EPR spectroscopy.

Research on analogous compounds has demonstrated that silanethiols can be oxidized to their corresponding disulfides, which can then serve as photochemical sources of silanethiyl radicals. ucl.ac.uk The subsequent EPR analysis of these radicals provides deep insight into their electronic structure and reactivity. ucl.ac.uk The key parameters obtained from an EPR spectrum are the g-tensor and hyperfine coupling constants (hfccs).

For sulfur-centered radicals like the silanethiyl radical, the g-values are expected to be greater than that of the free electron (g ≈ 2.0023) and show significant anisotropy (i.e., dependence on the orientation of the molecule in the magnetic field). This is due to the large spin-orbit coupling constant of the sulfur atom. washington.eduresearchgate.net The principal values of the g-tensor can provide valuable information about the chemical nature of the radical and its local environment. washington.edu

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H, ¹³C, and the magnetically active ²⁹Si isotope (I = 1/2, 4.7% natural abundance). Analysis of these couplings would reveal the delocalization of the unpaired electron onto the silicon atom and the triisopropylsilyl group. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate and predict the EPR parameters of sulfur-containing radicals, which is crucial for the correct assignment and interpretation of experimental spectra. researchgate.net

| Radical Type | g_iso | g_xx | g_yy | g_zz | Reference |

| Thiyl Radical (R-S•) | ~2.025 | ~2.00 | ~2.00 | ~2.06 | researchgate.net |

| Sulfinyl Radical (R-SO•) | ~2.01 | - | - | - | washington.edu |

| Perthiyl Radical (R-SS•) | ~2.02 | - | - | - | washington.edu |

| This table presents typical isotropic and principal g-values for various sulfur-centered radicals analogous to the triisopropylsilanethiyl radical. The exact values for the triisopropylsilanethiyl radical would require experimental determination. |

Molecular Mechanics and Density Functional Theory (DFT) Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. Molecular Mechanics and Density Functional Theory are two of the most common approaches used.

Molecular Mechanics (MM) utilizes classical physics to model molecular systems. youtube.com The energy of a molecule is calculated using a "force field," which is a set of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). youtube.com For a sterically hindered molecule like this compound, with its bulky isopropyl groups, MM is particularly useful for conformational analysis and understanding the steric factors that influence its reactivity and geometry. ucl.ac.uk Computer modeling based on molecular mechanics can be applied to understand reaction outcomes, such as enantioselectivity in catalysis. ucl.ac.uk

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. nih.gov DFT studies on analogous thiol and organosilane compounds have been used to investigate a wide range of molecular properties. nih.govresearchgate.net For this compound, DFT would be the method of choice to accurately calculate:

Optimized Molecular Geometry : Predicting precise bond lengths (e.g., Si-S, S-H, Si-C) and bond angles.

Thermodynamic Properties : A key value that can be calculated is the Bond Dissociation Enthalpy (BDE) of the S-H bond. This value is critical for understanding the propensity of the molecule to form the silanethiyl radical.

| Compound | S-H Bond Dissociation Enthalpy (kcal/mol) | Computational Method |

| Allyl Mercaptan (Monomer) | 86.27 | DFT/B3LYP/cc-pVQZ |

| Allyl Mercaptan (Dimer) | 86.64 | DFT/B3LYP/cc-pVQZ |

| Allyl Mercaptan (Trimer) | 86.95 | DFT/B3LYP/cc-pVQZ |

| This table, based on data from a study on Allyl Mercaptan, illustrates the type of thermodynamic data that can be obtained for thiols using DFT calculations. nih.gov |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, primarily using DFT, is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the entire energy landscape of a chemical reaction. nih.govnih.govnih.gov This approach can be applied to understand the reactions of this compound, such as its role in radical-initiated processes like thiol-ene "click" chemistry or its oxidation pathways.

The elucidation of a reaction mechanism computationally involves several key steps:

Locating Stationary Points : The geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures on the potential energy surface.

Identifying Transition States (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Sophisticated algorithms are used to locate the TS structure connecting reactants to products.

| Reaction Step | Reactants | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Propagation (Forward) | CH₃S• + Norbornene | 1.1 | 6.5 |

| Chain-Transfer (Forward) | •C₇H₁₀SCH₃ + CH₃SH | 0.9 | 6.1 |

| Propagation (Reverse) | •C₇H₁₀SCH₃ | 21.0 | 20.3 |

| Chain-Transfer (Reverse) | C₇H₁₁SCH₃ + CH₃S• | 26.6 | 26.2 |

| This table presents selected calculated activation enthalpies and free energies for the reaction between methyl mercaptan and norbornene, demonstrating the detailed energetic information that computational modeling provides for elucidating reaction mechanisms. nih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Cycles

A significant area of emerging research is the use of Triisopropylsilanethiol as a catalyst, particularly in radical-mediated reactions. sigmaaldrich.com Its function as a polarity reversal catalyst has been foundational, enabling reactions that are otherwise challenging. rsc.org Current research, however, is pushing into more complex and efficient catalytic systems.

One of the most promising new roles for this compound is as a Hydrogen Atom Transfer (HAT) catalyst. chinesechemsoc.orgnih.gov This reactivity is central to new metal-free synthetic methods. For instance, in visible-light-mediated protocols, this compound can facilitate the generation of silyl (B83357) radicals from hydrosilanes. chinesechemsoc.org These silyl radicals can then participate in novel transformations, such as the reaction with carbon monoxide to form silyl acyl radicals, which are subsequently trapped to produce valuable acylsilanes. chinesechemsoc.orgchinesechemsoc.org This process represents a significant advancement, offering a single-step, atom-economical route to compounds that traditionally require multi-step syntheses with sensitive or metallic reagents. chinesechemsoc.org

Another novel catalytic cycle involves the this compound-mediated hydrogermylation of alkenes. nih.gov In this process, the thiol facilitates the abstraction of a hydrogen atom from a germane (B1219785) (Ge-H bond), initiating a radical chain reaction that results in the addition of the germyl (B1233479) group across an alkene. nih.gov The development of such catalytic cycles highlights a move towards using this compound to control the reactivity of other elements in the periodic table, expanding its synthetic utility.

Table 1: Application of this compound as a Hydrogen Atom Transfer (HAT) Catalyst

| Catalytic Application | Reaction Description | Role of this compound | Significance |

|---|---|---|---|

| Acylsilane Synthesis | Metal-free, visible-light-mediated reaction of hydrosilanes, CO, and alkenes. chinesechemsoc.orgchinesechemsoc.org | Acts as a HAT catalyst to generate silyl radicals from hydrosilanes. chinesechemsoc.org | Provides a single-step, atom-economical pathway to versatile acylsilane building blocks. chinesechemsoc.orgchinesechemsoc.org |

| Hydrogermylation of Alkenes | Addition of organogermanes across alkene double bonds. nih.gov | Abstracts a hydrogen atom from the Ge-H bond to initiate the radical process. nih.gov | Expands the use of organogermanes as functional handles in complex molecule synthesis. nih.gov |

Integration with Sustainable Chemistry Principles

This compound is increasingly being recognized for its role in developing more sustainable chemical processes, aligning with several of the twelve principles of green chemistry. yale.eduftloscience.compsu.edu

Catalysis: The use of this compound as a catalyst, rather than a stoichiometric reagent, is inherently more sustainable. yale.edu Catalytic processes reduce waste by minimizing the amount of chemical input required to drive a reaction to completion.

Atom Economy: Catalytic cycles involving this compound, such as the synthesis of acylsilanes, are designed to maximize the incorporation of all starting materials into the final product, thus improving atom economy. chinesechemsoc.orgchinesechemsoc.org

Less Hazardous Chemical Syntheses: this compound serves as a safer and more manageable synthetic equivalent of hydrogen sulfide (B99878) (H₂S), a highly toxic and gaseous reagent. sigmaaldrich.comchemicalbook.com This substitution significantly reduces the hazards associated with introducing sulfur functionalities into molecules.

Design for Energy Efficiency: A key trend is the use of this compound in reactions driven by visible light at ambient temperatures. chinesechemsoc.org This photoredox catalysis approach minimizes the energy requirements of chemical processes, which are often a major contributor to their environmental and economic impact. mdpi.comyoutube.com

Furthermore, the application of organofunctional silanes, synthesized via thiol-ene reactions, in polymer chemistry opens avenues for creating materials with improved end-of-life options, such as enhanced recyclability or controlled degradation. nih.govox.ac.uktue.nl By designing polymers with specific "break-points" in their backbones, researchers aim to facilitate chemical recycling, where polymers can be broken down into their constituent monomers and repolymerized, contributing to a circular economy for plastics. ox.ac.uktue.nl

Exploration of New Reactivity Modes

Research into this compound is uncovering novel modes of reactivity, largely driven by advances in photoredox catalysis. nih.govnih.gov These methods use visible light to generate highly reactive intermediates from stable precursors under exceptionally mild conditions.

The generation of the thiyl radical from this compound via photoredox catalysis is a cornerstone of this new reactivity. nih.gov This radical can engage in a variety of transformations that were previously inaccessible or required harsh conditions. For example, its role as a HAT catalyst is being exploited to activate strong C-H and Ge-H bonds, initiating cascades that form complex molecular architectures. nih.gov

A significant emerging area is the use of silyl radicals, generated from hydrosilanes with the help of a this compound catalyst, in multicomponent reactions. nih.govchinesechemsoc.org The visible-light-mediated, three-component synthesis of acylsilanes is a prime example, where the silyl radical adds to carbon monoxide before being trapped by an alkene. chinesechemsoc.orgchinesechemsoc.org This demonstrates a sophisticated level of control over transient radical species, enabling the construction of complex molecules in a single, efficient step.

Table 2: Emerging Reactivity Modes of this compound

| Reactivity Mode | Description | Triggering Method | Potential Applications |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) Catalysis | Abstraction of a hydrogen atom from a substrate (e.g., hydrosilane, germane) to generate a radical. nih.gov | Visible-light photoredox catalysis. chinesechemsoc.orgnih.gov | C-H functionalization, metal-free cross-coupling, synthesis of organometallic reagents. nih.gov |

| Silyl Acyl Radical Generation | Formation of a silyl acyl radical intermediate from a silyl radical and carbon monoxide. chinesechemsoc.org | Visible-light photoredox catalysis with a HAT co-catalyst. chinesechemsoc.org | Single-step synthesis of acylsilanes and other complex organosilicon compounds. chinesechemsoc.orgchinesechemsoc.org |

These explorations are redefining this compound as a versatile tool for modern organic synthesis, moving it from a simple reagent to a key enabler of complex and sustainable chemical transformations.

Q & A

Basic Research Question

- EPR Spectroscopy : Detects transient thiyl radicals (g ≈ 2.005).

- GC-MS/LC-MS : Tracks reaction progress and identifies byproducts.

- NMR (, , ) : Confirms structural integrity and monitors silicon-thiol bond stability.

- X-ray Crystallography : Resolves molecular geometry in crystalline derivatives.

For mechanistic studies, isotopic labeling (e.g., ) or operando spectroscopy provides real-time insights into reaction pathways .

How does this compound compare to other thiols (e.g., triphenylmethanethiol) in cross-coupling reactions?

Advanced Research Question

this compound outperforms less sterically hindered thiols in palladium-catalyzed cross-couplings due to its ability to stabilize Pd(0) intermediates and suppress β-hydride elimination. For example, in aryl halide couplings, it achieves >90% conversion with 0.1 mol% Pd(OAc), whereas triphenylmethanethiol requires higher catalyst loadings (1 mol%). Computational studies (DFT) reveal its bulky isopropyl groups lower activation barriers for oxidative addition steps. Comparative kinetic studies and Hammett plots further validate its superior efficacy .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271).

- PPE : Nitrile gloves, lab coats, and safety goggles (P280).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P405).

- Storage : Keep in flame-resistant cabinets away from oxidizers (P403+P233).

Refer to GHS classifications (H315: skin irritation; H335: respiratory irritation) and SDS Section 7 for detailed handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.